molecular formula C17H15ClN2O5S B2757825 ethyl 2-(2-chloro-5-nitrobenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 312925-59-0

ethyl 2-(2-chloro-5-nitrobenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No. B2757825
CAS RN: 312925-59-0
M. Wt: 394.83
InChI Key: DSZYUXQTZVHUIY-UHFFFAOYSA-N
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Description

“Ethyl 2-(2-chloro-5-nitrobenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate” is a chemical compound that belongs to the class of thiophene derivatives . Thiophene derivatives have been recognized for their promising pharmacological characteristics . They have been used in the synthesis of heterocyclic compounds with potential applications in medicinal chemistry .


Synthesis Analysis

The synthesis of thiophene derivatives, including “this compound”, often involves the Gewald synthesis . This method involves the reaction of 2-chloro-5-nitrobenzaldehyde or 1-(2-chloro-5-nitrophenyl)ethanone with ethyl 2-mercaptoacetate in the presence of K2CO3 .


Molecular Structure Analysis

The molecular structure of “this compound” can be confirmed by various spectroscopic techniques such as FTIR, MS, and 1H-NMR .

Scientific Research Applications

Synthesis and Biological Activities

Research in this area focuses on synthesizing novel heterocycles that incorporate thiophene units due to their potential biological activities. For example, Abdel-Motaal et al. (2020) explored the synthesis of new heterocycles from a thiophene incorporated thioureido substituent, showing potent anticancer activity against colon HCT-116 human cancer cell lines (Abdel-Motaal, Asem, & Alanzy, 2020). Similarly, Raghavendra et al. (2016) synthesized thiophene-containing compounds that exhibited significant antimicrobial and antioxidant activities (Raghavendra et al., 2016).

Antimicrobial and Antioxidant Properties

Compounds with thiophene cores have been evaluated for their antimicrobial and antioxidant properties. The study by Altundas et al. (2010) synthesized cycloalkylthiophene-Schiff bases and their metal complexes, which were tested for antibacterial activity against various pathogenic strains, showing effectiveness comparable to conventional antibiotics (Altundas, Sarı, Çolak, & Öğütcü, 2010).

Coordination Polymers for Sensing Applications

Another interesting application is the development of coordination polymers for sensing purposes. Gupta et al. (2017) constructed Zn(II) based coordination polymers using a flexible carboxylate linker, which showed potential for luminescent sensing of nitroaromatic compounds, highlighting their use in detecting explosives or pollutants (Gupta, Tomar, & Bharadwaj, 2017).

Future Directions

The future directions for the research and development of “ethyl 2-(2-chloro-5-nitrobenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate” and similar compounds could involve further exploration of their pharmacological properties. For instance, there is potential for these compounds to be developed into effective, potent, and novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties . Additionally, these compounds could be optimized for improved efficacy against various types of cancer .

properties

IUPAC Name

ethyl 2-[(2-chloro-5-nitrobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O5S/c1-2-25-17(22)14-10-4-3-5-13(10)26-16(14)19-15(21)11-8-9(20(23)24)6-7-12(11)18/h6-8H,2-5H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSZYUXQTZVHUIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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